molecular formula C11H14N2 B2991250 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine CAS No. 1866388-05-7

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine

Cat. No.: B2991250
CAS No.: 1866388-05-7
M. Wt: 174.247
InChI Key: ZYYMXBFKDGRMHX-UHFFFAOYSA-N
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Description

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine is a heterocyclic organic compound that features a pyridine ring fused with a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3,6-dihydro-2H-pyridine with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine moiety to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler aromatic heterocycle with similar reactivity but lacking the dihydropyridine moiety.

    Dihydropyridine: A class of compounds with similar structural features but different substitution patterns.

Uniqueness

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13-8-2-3-11(9-13)10-4-6-12-7-5-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMXBFKDGRMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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